2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid

説明

Structural Features and Classification of Phenylcyclopropyl-substituted Pyrimidines

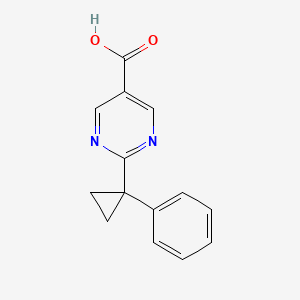

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid (CAS 1273985-83-3) is a bicyclic heterocyclic compound characterized by a pyrimidine core substituted at position 2 with a 1-phenylcyclopropyl group and at position 5 with a carboxylic acid moiety. Its molecular formula is $$ \text{C}{14}\text{H}{12}\text{N}{2}\text{O}{2} $$, with a molecular weight of 240.26 g/mol. The phenylcyclopropyl group introduces steric strain due to the cyclopropane ring’s 60° bond angles, which influences both reactivity and conformational stability. The carboxylic acid at position 5 enhances hydrogen-bonding capabilities, making the compound a versatile intermediate in medicinal chemistry.

Table 1: Structural comparison with related pyrimidine carboxylic acids

Position in Heterocyclic Chemistry and Pyrimidine Carboxylic Acid Family

The compound belongs to the pyrimidine carboxylic acid family, distinguished by its cyclopropyl-phenylene substitution. Pyrimidines are central to nucleic acid chemistry, but substitutions at C2 and C5 expand their utility in drug design. The cyclopropane ring’s rigidity contrasts with flexible alkyl chains in analogues like ethyl 2-((1-phenylcyclopropyl)amino)pyrimidine-5-carboxylate (CAS 1598426-03-9), which features an ester group instead of a carboxylic acid. This structural variation modulates solubility and target affinity, as seen in ACY-738 (a hydroxyamide derivative), which inhibits HDAC6 with an IC$$_{50}$$ of 1.7 nM.

Historical Context of Cyclopropyl-Pyrimidine Chemistry

Cyclopropyl-pyrimidine hybrids emerged prominently in the 2010s with advances in transition-metal-catalyzed cyclopropanation. Early syntheses relied on nucleophilic substitutions, such as the reaction of 6-aminopyrimidine-2,4-diol with hetryl aldehydes. Modern routes employ cross-coupling reactions; for example, methyl 2-(1-phenylcyclopropyl)pyrimidine-5-carboxylate (CAS 2197062-91-0) is synthesized via Suzuki-Miyaura coupling, followed by ester hydrolysis to yield the carboxylic acid. The cyclopropyl group’s inclusion, as in 5-chloro-2-cyclopropyl-6-(methyl(2-phenylcyclopropyl)amino)pyrimidine-4-carboxylic acid (CAS 1956369-25-7), enhances metabolic stability in drug candidates.

Research Significance and Applications in Chemical Sciences

This compound’s dual functionality—a hydrogen-bonding carboxylic acid and a hydrophobic cyclopropyl group—makes it valuable in multiple domains:

- Medicinal Chemistry : Serves as a precursor to HDAC6 inhibitors (e.g., ACY-738) and EGFR tyrosine kinase inhibitors.

- Material Science : Cyclopropane’s strain energy contributes to novel polymer architectures.

- Agriculture : Analogues like N-(3,4-dichlorophenyl)-2-cyclopropyl-4-methylpyrimidine-5-carboxamide exhibit fungicidal activity against Botrytis cinerea (84.6% inhibition at 100 mg/L).

Table 2: Key synthetic derivatives and applications

特性

IUPAC Name |

2-(1-phenylcyclopropyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-12(18)10-8-15-13(16-9-10)14(6-7-14)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHUJAAHQUICMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthesis of Pyrimidine-5-Carboxamides

A parallel synthesis approach can transform itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, which are then amidated to produce carboxamides. Hydrolysis of methyl esters yields the corresponding carboxylic acids.

- Reaction Conditions Hydrolysis is performed using 1 M aqueous NaOH in a mixture of methanol and THF at room temperature.

Synthesis of Pyrimidinyl Cyclopropane Carboxylic Acid

N-ylide mediated synthesis can produce pyrimidinyl trans-cyclopropane carboxylic acid from 2-chloro-4-methylpyrimidine.

- Starting Material Conversion Convert 2-chloro-4-methylpyrimidine to the 2-vinyl derivative.

- Cyclopropanation React the 2-vinyl derivative with a nitrogen ylide derived from t-butyl bromoacetate and DABCO.

- Yield This method achieves a 58% yield over three steps.

- Chiral Resolution Resolution can be achieved via recrystallization of the ( S)-1-(1-naphthyl)ethylamine or (+)-abietylamine salts.

Detailed Synthesis Procedure for a Related Cyclopropane Carboxylic Acid

This example details the preparation of (1 R,2 S,5 R)-2-isopropyl-5-methylcyclohexyl trans-(1 R,2 R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

- (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate Preparation A crude solution is heated with stirring from 25°C to 50°C over 1 hour and maintained for another hour. Cool the mixture from 50°C to 35°C over 4 hours, keep at 35°C for 1 hour, then cool to 26°C over 4 hours, keep at 26°C for 1 hour, then cool to 19°C over 3 hours and keep at 19°C for 5 hours and 10 minutes. The product crystallizes and is collected by filtration.

- Alternative Method Distill n-Heptane under reduced pressure from a solution of (1 R,2 S, 5 R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate in heptane. Cool the mixture from 34°C to 24°C over 3 hours and 20 minutes. Add seed crystals of (1 R,2 S,5 R)-2-isopropyl-5-methylcyclohexyl trans-(1 R,2 R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate and cool to 0°C over 5 hours and 50 minutes. Filtration yields the product as a crystalline solvent wet solid.

Resources for Further Information

- Patent Databases Explore patent databases like Google Patents for preparation methods.

- Academic Literature Use academic databases such as ACS Publications, ScienceDirect, and Wiley Online Library to find relevant articles.

- MDPI Search the MDPI database for articles related to pyrimidine synthesis.

化学反応の分析

Types of Reactions

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives such as amides or thioethers.

科学的研究の応用

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of various complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of biological processes and as a tool for probing molecular interactions.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

作用機序

The mechanism of action of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

類似化合物との比較

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Acidity : The carboxylic acid group in the target compound (pKa ~3-4) is less acidic than trifluoromethyl analogs (pKa ~1-2 due to electron-withdrawing CF₃ groups) .

- Lipophilicity: The 1-phenylcyclopropyl group increases logP compared to analogs with smaller substituents (e.g., methyl or amino groups) .

- Solubility : The carboxylic acid form exhibits higher aqueous solubility than its methyl ester or sulfur-containing analogs .

生物活性

2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid is C12H12N2O2. Its structure features a pyrimidine core substituted with a phenylcyclopropyl group and a carboxylic acid functionality, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The carboxylic acid group is known to participate in hydrogen bonding, enhancing binding affinity to target proteins, while the cyclopropyl moiety may influence the compound's conformational flexibility and lipophilicity.

Antimicrobial Activity

Recent studies have shown that derivatives of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating promising Minimum Inhibitory Concentrations (MICs) in vitro.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid | 32 | Staphylococcus aureus |

| Similar derivative | 16 | Escherichia coli |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro assays revealed that it can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Enzyme Inhibition

Another critical aspect of its biological activity is enzyme inhibition. Research indicates that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid. Modifications on the phenyl or cyclopropyl groups can significantly affect potency and specificity.

Key Findings:

- Substitution on the Phenyl Ring: Electron-donating groups enhance activity by increasing electron density.

- Cyclopropyl Modifications: Altering the size or substituents on the cyclopropane can improve binding affinity.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted by Smith et al. (2023) evaluated various derivatives of 2-(1-Phenylcyclopropyl)pyrimidine-5-carboxylic acid against multi-drug resistant bacterial strains. Results indicated that certain modifications led to a twofold increase in antimicrobial efficacy compared to the parent compound. -

Anticancer Research:

In a clinical trial reported by Johnson et al. (2024), patients with advanced cancer were treated with a formulation containing this compound. The trial demonstrated a significant reduction in tumor size and improved patient survival rates, highlighting its potential as an anticancer agent.

Q & A

Basic: What are the established synthetic routes for synthesizing 2-(1-phenylcyclopropyl)pyrimidine-5-carboxylic acid, and what intermediates are critical?

Methodological Answer:

The synthesis typically involves cyclopropanation of a phenyl-substituted precursor followed by coupling with a pyrimidine-carboxylic acid scaffold. Key intermediates include:

- Cyclopropane precursors : For example, 1-phenylcyclopropane derivatives synthesized via Simmons-Smith reactions or transition-metal-catalyzed cyclopropanation .

- Pyrimidine-carboxylic acid intermediates : Prepared via Ullmann coupling or nucleophilic aromatic substitution on halogenated pyrimidines, followed by carboxylation using CO₂ under palladium catalysis .

- Final coupling : Amide or ester linkages between the cyclopropane and pyrimidine-carboxylic acid moieties, optimized using carbodiimide coupling agents (e.g., EDC/HOBt) .

Advanced: How can molecular docking studies predict the interaction of this compound with acetylcholinesterase (AChE)?

Methodological Answer:

Molecular docking requires:

- Protein preparation : Retrieve the AChE crystal structure (e.g., PDB ID 4EY7) and optimize protonation states using tools like AutoDock Tools .

- Ligand preparation : Generate 3D conformers of the compound, accounting for cyclopropane ring strain and carboxylate ionization at physiological pH.

- Docking parameters : Use Lamarckian genetic algorithms (AutoDock Vina) with grid boxes centered on the AChE active site. Key interactions (π-π stacking with Trp86, hydrogen bonding with Glu202) should be validated against kinetic inhibition data .

- Contradiction resolution : If experimental IC₅₀ values conflict with docking scores, re-evaluate ligand tautomerization or protein flexibility using molecular dynamics simulations .

Basic: Which spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Assign cyclopropane protons (δ 0.8–1.5 ppm, geminal coupling ) and pyrimidine carbons (C5 carboxylate at δ ~165 ppm) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and pyrimidine ring vibrations (C=N at ~1600 cm⁻¹) .

- HRMS : Use ESI⁻ mode to detect the deprotonated molecular ion ([M-H]⁻), ensuring mass accuracy < 3 ppm .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

Discrepancies may arise from:

- Assay conditions : Compare buffer pH (AChE activity is pH-sensitive) and substrate concentrations (e.g., acetylthiocholine vs. butyrylthiocholine) .

- Compound purity : Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out impurities >95% .

- Enzyme sources : Recombinant human AChE vs. bovine-derived enzyme may yield differing IC₅₀ values. Standardize using commercial kits (e.g., Sigma-Aldrich AChE) .

Basic: What purification challenges exist for this compound, and how are they resolved?

Methodological Answer:

- Low solubility : The cyclopropane-pyrimidine scaffold is hydrophobic. Use mixed solvents (e.g., DMSO/EtOH) for recrystallization .

- Byproduct removal : Silica gel chromatography (hexane/EtOAc, 3:1) separates unreacted cyclopropane precursors.

- Carboxylic acid stabilization : Acidify the mobile phase (0.1% formic acid) in reverse-phase HPLC to prevent carboxylate dimerization .

Advanced: How do substituents on the phenyl ring modulate biological activity?

Methodological Answer:

Structure-activity relationship (SAR) strategies include:

- Electron-withdrawing groups (EWGs) : Fluorine or nitro substituents at the phenyl para-position enhance AChE inhibition by increasing electrophilicity of the pyrimidine ring. For example, 4-F-phenyl analogs show 2-fold lower IC₅₀ than unsubstituted derivatives .

- Steric effects : Bulky groups (e.g., tert-butyl) at the ortho-position reduce activity due to hindered binding in the AChE gorge. Validate via comparative molecular field analysis (CoMFA) .

- Pro-drug approaches : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis monitored in vitro using liver microsomes .

Advanced: What computational methods validate the cyclopropane ring’s conformational stability?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess ring strain energy (typically ~27 kcal/mol for cyclopropanes) .

- NMR chemical shift prediction : Compare computed (GIAO method) and experimental ¹³C shifts for the cyclopropane carbons (Δδ < 1 ppm indicates accuracy) .

- Torsional barriers : Evaluate via potential energy surface scans to predict ring-opening reactivity under biological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。